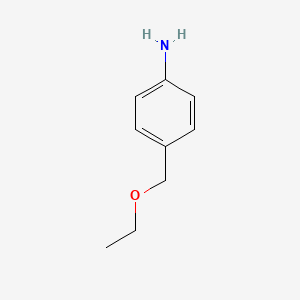

4-(Ethoxymethyl)aniline

CAS No.: 859791-59-6

Cat. No.: VC8401906

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 859791-59-6 |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 4-(ethoxymethyl)aniline |

| Standard InChI | InChI=1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 |

| Standard InChI Key | SJVXBSOZYHQKSR-UHFFFAOYSA-N |

| SMILES | CCOCC1=CC=C(C=C1)N |

| Canonical SMILES | CCOCC1=CC=C(C=C1)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-(Ethoxymethyl)aniline is defined by the IUPAC name 4-(ethoxymethyl)aniline, with the systematic representation C₉H₁₃NO. Key structural features include:

-

An aniline group (-C₆H₄NH₂) providing aromaticity and nucleophilic reactivity.

-

An ethoxymethyl substituent (-CH₂OCH₂CH₃) at the para position, enhancing solubility in polar organic solvents.

The compound’s canonical SMILES (CCOCC1=CC=C(C=C1)N) and InChIKey (SJVXBSOZYHQKSR-UHFFFAOYSA-N) are critical for computational modeling and database referencing.

Table 1: Physicochemical Properties of 4-(Ethoxymethyl)aniline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃NO | PubChem |

| Molecular Weight | 151.21 g/mol | PubChem |

| IUPAC Name | 4-(ethoxymethyl)aniline | PubChem |

| SMILES | CCOCC1=CC=C(C=C1)N | PubChem |

| InChI | InChI=1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 | PubChem |

Synthesis and Industrial Production

Synthetic Routes

While direct synthetic protocols for 4-(Ethoxymethyl)aniline are sparsely documented in peer-reviewed literature, analogous pathways for ethoxymethyl-substituted aromatics suggest feasible methods:

-

Nitro Reduction Route:

-

Starting from 4-nitrobenzyl alcohol, ethoxymethylation via alkylation with ethyl iodide under basic conditions (e.g., K₂CO₃) yields 4-(ethoxymethyl)nitrobenzene.

-

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing the target compound.

-

-

Etherification of 4-Aminobenzyl Alcohol:

-

Reaction of 4-aminobenzyl alcohol with ethyl bromide in the presence of a base (e.g., NaOH) facilitates ether formation.

-

Optimization Challenges

Industrial-scale production faces hurdles such as:

-

Selectivity Issues: Competing O- and N-alkylation during ethoxymethylation require precise temperature (60–80°C) and solvent control (e.g., DMF) .

-

Purification: High-purity isolation demands fractional distillation or recrystallization from ethanol-water mixtures.

Reactivity and Functional Transformations

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes regioselective reactions:

-

Nitration: Concentrated HNO₃ at 0–5°C introduces nitro groups predominantly at the meta position relative to the ethoxymethyl group.

-

Sulfonation: Reaction with H₂SO₄ yields sulfonic acid derivatives, useful in dye synthesis.

Oxidative Pathways

Oxidation of the aniline moiety using KMnO₄ in acidic conditions generates quinone-imine intermediates, which are pivotal in polymer crosslinking applications .

Condensation Reactions

The primary amine group participates in Schiff base formation with carbonyl compounds, enabling coordination chemistry and pharmaceutical intermediate synthesis .

Applications in Materials and Pharmaceuticals

Polymer Science

4-(Ethoxymethyl)aniline acts as a monomer in conductive polyaniline derivatives. Its ethoxymethyl group enhances solubility, facilitating processing into thin films for electronic devices.

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Antimicrobial Agents: Schiff base derivatives exhibit activity against Gram-positive bacteria.

-

Anticancer Candidates: Functionalization with platinum groups enables DNA intercalation studies.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

-

Green Chemistry: Solvent-free alkylation using ionic liquids.

-

Biological Profiling: Systematic toxicokinetic studies to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume